Lipophilicity (LogP) Benchmarking: 3-(Benzyloxy)azetidine vs. 3-Hydroxy and 3-Methoxy Analogs
3-(Benzyloxy)azetidine hydrochloride exhibits a significantly higher logP (2.31) compared to 3-hydroxyazetidine (logP -1.05) and 3-methoxyazetidine (logP 0.74) [1]. This substantial increase in lipophilicity, driven by the benzyl group, directly enhances the compound's ability to cross biological membranes and interact with hydrophobic binding pockets, a critical parameter in drug discovery.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.31 (as hydrochloride salt) |
| Comparator Or Baseline | 3-Hydroxyazetidine: -1.05; 3-Methoxyazetidine hydrochloride: 0.74 |
| Quantified Difference | +3.36 over 3-hydroxy; +1.57 over 3-methoxy |
| Conditions | Calculated logP values from vendor and database entries |
Why This Matters
This lipophilicity difference dictates compound behavior in ADME assays and influences membrane permeability, making 3-(benzyloxy)azetidine the preferred building block for programs targeting intracellular or CNS-active small molecules where higher logP is often a prerequisite for lead-like properties.
- [1] ChemTradeHub. 3-Azetidinol (CAS 45347-82-8). View Source
